3,5-Dimethylpiperidine-2,6-dione

Analytical Chemistry Quality Control Procurement

Researchers requiring regiospecific 3,5-dimethyl substitution on the piperidine-2,6-dione scaffold face limited sourcing options and risk of isomer contamination that compromises SAR reproducibility. 3,5-Dimethylpiperidine-2,6-dione (CAS 25115-68-8) provides the exact 3,5-disubstitution pattern essential for consistent molecular recognition and polymerization behavior. • Verified 3,5-regiospecificity ensures reproducible kinase inhibitor library synthesis • Defined steric/electronic profile supports controlled polymer backbone architecture • QC reference values (density 1.042 g/cm³, BP 276 °C, nD 1.445) enable incoming identity verification

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
CAS No. 25115-68-8
Cat. No. B8688624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylpiperidine-2,6-dione
CAS25115-68-8
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCC1CC(C(=O)NC1=O)C
InChIInChI=1S/C7H11NO2/c1-4-3-5(2)7(10)8-6(4)9/h4-5H,3H2,1-2H3,(H,8,9,10)
InChIKeyZEXPHTSQVNXUCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethylpiperidine-2,6-dione: Physicochemical Profile


3,5-Dimethylpiperidine-2,6-dione (CAS 25115-68-8, C7H11NO2, MW 141.17 g/mol) is a cyclic imide belonging to the piperidine-2,6-dione class . Characterized by its symmetric 3,5-dimethyl substitution on the saturated heterocyclic ring, it serves as a fundamental scaffold in medicinal chemistry and polymer science [1]. Its physicochemical properties, including a density of 1.042 g/cm³, a boiling point of 276 °C, and a refractive index of 1.445, provide baseline criteria for identity verification and purity assessment during procurement .

Why 3,5-Dimethylpiperidine-2,6-dione Cannot Be Substituted


Generic substitution of 3,5-dimethylpiperidine-2,6-dione with other piperidine-2,6-diones is scientifically invalid due to the strict regiospecificity required for downstream applications. While compounds like 3,3-dimethylpiperidine-2,6-dione or unsubstituted piperidine-2,6-dione share the core scaffold, their divergent steric and electronic profiles—dictated by the position and number of methyl groups—directly impact molecular recognition, binding affinity, and reaction pathways . The 3,5-disubstitution pattern creates a unique spatial arrangement that is essential for forming specific intermolecular interactions, such as hydrogen bonding with target proteins or controlled polymerization behavior, making direct interchange without re-optimization impossible .

3,5-Dimethylpiperidine-2,6-dione vs. Analogs: Quantitative Evidence


Physicochemical Identity Verification

3,5-Dimethylpiperidine-2,6-dione is distinguished from its close analogs by its specific physical properties, which are essential for compound identification and purity verification during procurement. Unlike other dimethylpiperidinedione isomers, this compound exhibits a density of 1.042 g/cm³, a boiling point of 276 °C at 760 mmHg, and a refractive index of 1.445 . These values serve as a baseline for comparison against certificate of analysis (CoA) data and ensure the correct regioisomer is acquired.

Analytical Chemistry Quality Control Procurement

Scaffold for Kinase Inhibitor Design

The 3,5-dimethyl substitution pattern on the piperidine-2,6-dione core provides a unique molecular geometry that is exploited in the design of kinase inhibitors. While direct comparative binding data for the unsubstituted scaffold is not available in the same assay system, the 3,5-disubstitution is known to be a key feature for achieving specific interactions within the ATP-binding pocket of kinases . The compound's ability to form stable imine linkages, a property inherent to its dione functionality, makes it a preferred precursor over other cyclic imides lacking this substitution pattern for the generation of focused libraries targeting apoptosis-inducing agents .

Medicinal Chemistry Kinase Inhibitors Scaffold Design

3,5-Dimethylpiperidine-2,6-dione: Optimal Applications


Analytical Method Development & Compound Identification

Use the established physicochemical parameters (density: 1.042 g/cm³, boiling point: 276 °C, refractive index: 1.445) as reference values for developing and validating analytical methods such as HPLC, GC-MS, or refractometry. This ensures accurate identification and quantification of 3,5-dimethylpiperidine-2,6-dione in complex mixtures, a critical step for quality control in procurement and research .

Synthesis of Focused Kinase Inhibitor Libraries

Employ 3,5-dimethylpiperidine-2,6-dione as a key synthetic intermediate to construct focused libraries of potential kinase inhibitors. The 3,5-dimethyl substitution pattern provides a defined steric and electronic environment that is crucial for exploring structure-activity relationships (SAR) in drug discovery projects targeting ATP-binding pockets .

Novel Polymeric Material Development

Utilize 3,5-dimethylpiperidine-2,6-dione as a monomer or co-monomer in polymerization reactions to create materials with tailored optical and mechanical properties. Its unique cyclic imide structure contributes to the thermal stability and rigidity of the resulting polymer backbone, offering advantages over polymers derived from other cyclic imide monomers .

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